

3-Aminopentan-2-ol molecular weight

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Compound of Interest

Compound Name: 3-Aminopentan-2-ol

Cat. No.: B1330143

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An In-depth Technical Guide on **3-Aminopentan-2-ol**

Introduction

3-Aminopentan-2-ol is a chiral amino alcohol that holds significance in the realms of synthetic and medicinal chemistry research. Its structure is characterized by the presence of both an amine (-NH₂) and a hydroxyl (-OH) functional group on adjacent carbons within a five-carbon pentane backbone.^[1] This arrangement of functional groups, particularly the presence of two stereogenic centers at the C2 and C3 positions, makes it a valuable chiral building block for the synthesis of more complex organic molecules and pharmaceutical intermediates.^{[1][2]} The stereoisomers of **3-aminopentan-2-ol** exhibit distinct reactivity and biological activity due to their unique three-dimensional arrangements.^[1]

Physicochemical Properties

A summary of the key quantitative data for **3-Aminopentan-2-ol** is presented below.

| Property | Value | Reference |
|---------------------------|-----------------------------------|-----------|
| Molecular Formula | C ₅ H ₁₃ NO | [3][4] |
| Molar Mass | 103.16 g/mol | [3] |
| Monoisotopic Mass | 103.099714038 Da | [1][4] |
| Density (Predicted) | 0.912±0.06 g/cm ³ | [3] |
| Boiling Point (Predicted) | 186.8±13.0 °C | [3] |
| pKa (Predicted) | 12.95±0.45 | [3] |

Molecular Weight Calculation

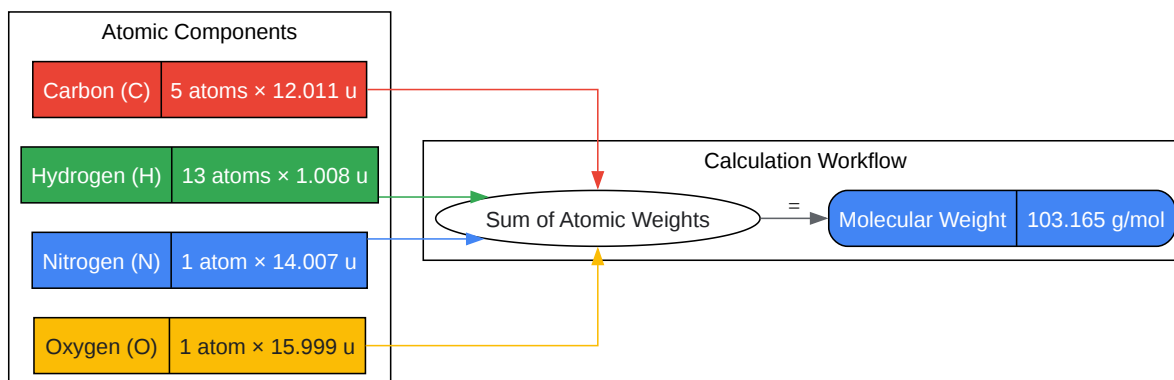
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for **3-Aminopentan-2-ol** is C₅H₁₃NO.

The calculation is as follows:

- Carbon (C): 5 atoms × 12.011 u = 60.055 u
- Hydrogen (H): 13 atoms × 1.008 u = 13.104 u
- Nitrogen (N): 1 atom × 14.007 u = 14.007 u
- Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight = 60.055 + 13.104 + 14.007 + 15.999 = 103.165 u

This value is often expressed in grams per mole (g/mol) for macroscopic quantities.



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Molecular weight calculation workflow for **3-Aminopentan-2-ol**.

Experimental Protocols

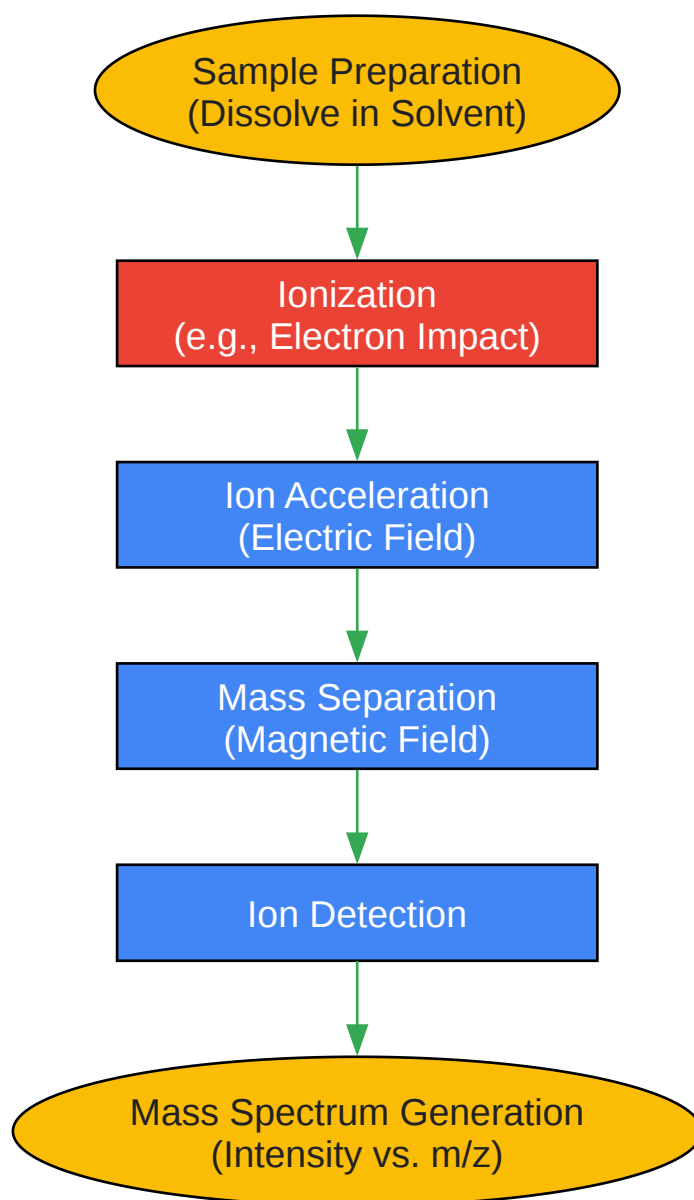
The molecular weight of **3-Aminopentan-2-ol** can be experimentally verified using mass spectrometry. High-resolution mass spectrometry (HRMS) is particularly effective as it provides a highly accurate mass measurement that can confirm the molecular formula.^[1]

General Protocol for Molecular Weight Determination by Mass Spectrometry

This protocol outlines the general steps for determining the molecular weight of a small organic compound like **3-Aminopentan-2-ol**.

- Sample Preparation:
 - Dissolve a small quantity of the purified **3-Aminopentan-2-ol** in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

- Further dilute the stock solution to a final concentration suitable for the mass spectrometer being used (typically in the low $\mu\text{g/mL}$ to ng/mL range).
- Ionization:
 - Introduce the sample solution into the mass spectrometer.
 - The first step within the mass spectrometer is the conversion of the sample molecules into gaseous ions.^[5] This can be achieved by bombarding the sample with a beam of high-energy electrons, which ejects an electron from the molecule to create a positively charged molecular ion (M^+).^[6]
 - These molecular ions can be unstable and may fragment into smaller, charged daughter ions.^{[5][6]}
- Mass Analysis:
 - The generated ions are then accelerated by an electric field into a magnetic field.^{[5][6]}
 - The magnetic field deflects the ions based on their mass-to-charge ratio (m/z). Lighter ions and those with a higher charge are deflected more than heavier ions with a lower charge.^[5]
- Detection:
 - A detector measures the number of ions at each m/z ratio.^[5]
 - The resulting data is plotted as a mass spectrum, which is a graph of ion intensity versus the mass-to-charge ratio.^[5]
- Data Interpretation:
 - The peak with the highest m/z value in the spectrum typically corresponds to the molecular ion (M^+).^[6]
 - For **3-Aminopentan-2-ol**, the protonated molecule $[\text{M}+\text{H}]^+$ would be observed at an m/z of approximately 104.1070.^[1] The mass of this ion provides the molecular weight of the compound.^[5]



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Experimental workflow for mass spectrometry.

Synthesis and Biological Context

Synthesis Methods

Several synthetic routes have been developed for **3-aminopentan-2-ol** and its stereoisomers. Common strategies include:

- Reductive Amination: This method involves the reaction of a ketone precursor with an amine source, followed by the reduction of the resulting imine intermediate.[1]
- Reduction of Amino Ketones: The synthesis can be achieved through the reduction of the corresponding amino ketone, such as 3-aminopentan-2-one, using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).[1]
- Asymmetric Synthesis: To obtain specific stereoisomers, asymmetric synthesis methods are employed, which use chiral catalysts or reagents to favor the formation of one enantiomer over the other.[2]

Potential Applications and Biological Activity

While specific signaling pathways involving **3-aminopentan-2-ol** are not extensively documented, its structural features suggest potential biological relevance. As a chiral amino alcohol, it can serve as a building block in the synthesis of bioactive compounds and pharmaceuticals.[1][2] Research indicates that compounds like (2R,3R)-**3-aminopentan-2-ol** hydrochloride may have pharmacological activities.[2] The amino alcohol functionality allows it to mimic natural substrates, potentially interacting with biological targets such as enzymes and receptors involved in various metabolic pathways.[2]

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